molecular formula C25H34O2 B080394 Quingestanol CAS No. 10592-65-1

Quingestanol

Numéro de catalogue: B080394
Numéro CAS: 10592-65-1
Poids moléculaire: 366.5 g/mol
Clé InChI: PCJFRMOEZQQSAX-AIOSZGMZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Quingestanol, également connu sous le nom de noréthistérone 3-cyclopentyl énol éther, est un progestatif synthétique appartenant au groupe de la 19-nortestostérone. Il s'agit d'un promédicament de la noréthistérone et n'a jamais été commercialisé comme médicament autonome. Son dérivé acylé, l'acétate de this compound, a été utilisé comme médicament pharmaceutique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Quingestanol peut être synthétisé par éthérification de la noréthistérone. Le processus implique la réaction de la noréthistérone avec l'alcool cyclopentylique en conditions acides pour former le dérivé 3-cyclopentyl énol éther .

Méthodes de production industrielle

La production industrielle de l'acétate de this compound implique l'acétylation du this compound. Ce processus utilise généralement l'anhydride acétique en présence d'une base telle que la pyridine pour former l'ester acétate .

Analyse Des Réactions Chimiques

Metabolic Reactions

Quingestanol is metabolized via hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4 , which mediates oxidative and hydrolytic transformations . Key metabolic pathways include:

Reaction TypeSite of ModificationMetabolite FormedEnzyme Involved
HydrolysisC17β-acetate esterThis compound (free alcohol)Esterases
OxidationC6 and C16 positions6β- and 16α-hydroxylated derivativesCYP3A4
De-ethynylationC17α-ethynyl group19-nortestosterone derivativesCYP3A4
  • The acetate ester at C17β undergoes rapid hydrolysis in vivo, releasing the active progestin this compound .

  • Oxidative metabolism at C6 and C16 introduces hydroxyl groups, enhancing water solubility for renal excretion .

Degradation Pathways

This compound exhibits sensitivity to environmental conditions, with degradation observed in both solid and solution states:

Hydrolytic Degradation

  • Acid-catalyzed hydrolysis : The cyclopentyl enol ether at C3 undergoes cleavage under acidic conditions (pH < 5), forming a ketone intermediate .

  • Base-mediated hydrolysis : The acetate ester is saponified in alkaline environments, yielding the free alcohol .

Oxidative Degradation

  • Exposure to reactive oxygen species (ROS) leads to epoxidation of the Δ4,5 double bond in the steroid nucleus, forming a 4,5-epoxide derivative .

  • Autoxidation at the C17α-ethynyl group generates peroxides, which further decompose into carboxylic acids .

Solid-State Reactivity

In pharmaceutical formulations, this compound demonstrates instability under high humidity and thermal stress:

ConditionReaction ObservedDegradation Product
High humidity (>75% RH)Hydration of enol ether3-keto-19-nortestosterone
Elevated temperature (40°C)DeacetylationFree alcohol form
Light exposurePhotooxidation of ethynyl groupEthynyl peroxide derivatives
  • Kinetics : Hydrolysis follows first-order kinetics with a half-life of 12–24 hours under accelerated stability conditions (40°C/75% RH) .

Environmental Interactions

Adsorption-desorption studies in soil reveal:

  • Fast phase : Rapid surface adsorption within 4–12 hours due to hydrophobic interactions with organic matter .

  • Slow phase : Gradual penetration into soil micropores, governed by diffusion-limited kinetics .

  • Desorption hysteresis : Irreversible binding to clay minerals, reducing bioavailability .

Synthetic Modifications

This compound’s structure allows targeted chemical modifications:

ReactionReagentsProduct Application
Acetylation Acetic anhydride, pyridineEnhanced lipophilicity (prodrug design)
Epoxidation mCPBAStudy of electrophilic intermediates
Grignard addition RMgX (R = alkyl)C17-alkyl derivatives for receptor binding studies

Key Findings from Experimental Studies

  • Enzymatic specificity : CYP3A4 selectively oxidizes the C6 position over C2/C16 in human liver microsomes .

  • pH-dependent stability : Degradation accelerates below pH 5 due to enol ether protonation .

  • Formulation excipients : Lactose exacerbates Maillard browning reactions in solid dosages .

Applications De Recherche Scientifique

Contraceptive Efficacy

Quingestanol acetate has been primarily evaluated for its effectiveness as a contraceptive agent. Several clinical trials have demonstrated its safety and efficacy in various populations.

Clinical Trials and Observations

  • Postpartum Use :
    • A study involving 652 postpartum women administered 300 mcg daily doses of this compound acetate over an average of 9.6 cycles showed a pregnancy rate of 3.1 per 100 woman-years. Notably, 65% of participants experienced amenorrhea, indicating a significant impact on menstrual cycles .
  • Postcoital Contraception :
    • In a broader investigation across Mexico, Chile, and Peru with 2,702 patients and 18,531 cycles of postcoital therapy using doses ranging from 750 to 800 mcg, the pregnancy rates varied significantly. The lowest rate was recorded at 0.6% in Mexico, while higher rates were observed in Chile and Peru .
  • One-Month Oral Contraceptive Regimen :
    • Another clinical evaluation combined this compound acetate with quinestrol in a regimen where doses were administered at intervals of 28 days. This method demonstrated effective fertility control with no reported pregnancies among participants over multiple cycles .

Summary of Clinical Findings

Study FocusPopulation SizeDose (mcg)Pregnancy Rate (%)Amenorrhea Rate (%)
Postpartum Patients6523003.165
Postcoital Therapy2702750-8000.6N/A
Monthly Regimen60Combined0N/A

Metabolism and Pharmacokinetics

The metabolic pathways of this compound acetate are crucial for understanding its pharmacological profile.

Absorption and Bioavailability

Research indicates that this compound acetate is rapidly absorbed after oral administration, demonstrating high bioavailability. The initial metabolism occurs through two main pathways: deacylation to this compound and O-dealkylation to norethindrone acetate . These metabolites are subsequently converted to norethindrone, which is significant for its contraceptive action.

Implications for Drug Development

The metabolic profile suggests potential avenues for drug development and repurposing within the realm of reproductive health and beyond.

Case Studies and Research Insights

Several case studies further illustrate the applications of this compound in clinical settings:

  • Longitudinal Study : A longitudinal study monitored women using this compound acetate as a contraceptive over several menstrual cycles. Results indicated consistent suppression of ovulation with minimal side effects reported.
  • Combination Therapies : Investigations into combination therapies involving this compound with other hormonal agents have shown enhanced contraceptive effectiveness while maintaining patient safety profiles.
  • Diverse Populations : Studies conducted across different demographics (e.g., postpartum women, women seeking postcoital contraception) highlight the versatility of this compound acetate in various clinical scenarios.

Mécanisme D'action

Quingestanol exerts its effects by acting as a progestin, which means it mimics the action of the natural hormone progesterone. It binds to progesterone receptors in the body, leading to changes in gene expression and regulation of reproductive functions. The molecular targets include the progesterone receptor, and the pathways involved are related to the regulation of the menstrual cycle and maintenance of pregnancy .

Comparaison Avec Des Composés Similaires

Le Quingestanol est similaire à d'autres progestatifs tels que la noréthistérone, l'acétate de noréthistérone, le diacétate d'éthinodiol, le lynestrénol et le noréthynodrel. Le this compound est unique en raison de son groupe cyclopentyl énol éther, qui lui confère des propriétés pharmacocinétiques distinctes. Contrairement à certains de ses analogues, l'acétate de this compound n'est pas stocké dans les graisses et n'a pas une durée d'action prolongée .

Liste des composés similaires

  • Noréthistérone
  • Acétate de noréthistérone
  • Diacétate d'éthinodiol
  • Lynestrénol
  • Noréthynodrel

Activité Biologique

Quingestanol, specifically in its acetate form (this compound acetate), is a synthetic progestin that exhibits significant biological activity, primarily as a contraceptive agent. This article explores its pharmacodynamics, clinical efficacy, metabolism, and associated case studies to provide a comprehensive understanding of its biological activity.

Overview of this compound

This compound acetate is derived from 19-nortestosterone and is chemically classified as a progestogen. It acts as an agonist of the progesterone receptor, which is crucial for various reproductive processes. Its molecular formula is C27H36O3C_{27}H_{36}O_3 with a molar mass of approximately 408.582 g/mol .

Key Characteristics:

  • Drug Class: Progestin
  • Administration Route: Oral
  • Trade Names: Demovis, Pilomin, among others .
  • Mechanism of Action: Primarily through agonistic activity on progesterone receptors, influencing ovulation and menstrual cycle regulation.

Pharmacodynamics

This compound exhibits a variety of biological activities:

  • Progestational Activity: It effectively maintains pregnancy by promoting secretory changes in the endometrium.
  • Contraceptive Efficacy: It inhibits ovulation and alters cervical mucus to prevent sperm penetration .
  • Androgenic Activity: It possesses weak androgenic effects, which can influence secondary sexual characteristics .

Clinical Efficacy

A pivotal study conducted at Ramon Sarda Maternal and Children's Hospital in Buenos Aires involved 652 postpartum women who received a daily dose of 300 mcg of this compound acetate over an average of 9.6 cycles. The study reported:

  • Pregnancy Rate: 3.1 pregnancies per 100 woman-years.
  • Menstrual Cycle Effects: Amenorrhea in 65% of patients; intermenstrual bleeding in 35% .
  • Side Effects: Minimal adverse effects were noted, with headaches being the most common (8%) .

Table 1: Summary of Clinical Findings on this compound Acetate

ParameterFindings
Total Participants652
Average Treatment Duration9.6 cycles
Pregnancy Rate3.1 pregnancies/100 woman-years
Amenorrhea Rate65%
Intermenstrual Bleeding35%
Major Side EffectsHeadaches (8%)

Metabolism and Biotransformation

Research indicates that this compound acetate is rapidly absorbed with high bioavailability upon oral administration. The metabolism involves two primary pathways:

  • Deacylation to this compound
  • O-dealkylation to Norethindrone Acetate

Both metabolites are further converted to norethindrone, contributing to the drug's pharmacological effects .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety profile of this compound:

  • Contraceptive Mechanism Study: A study involving five ovulating women demonstrated that this compound acetate significantly suppressed ovulation and altered hormonal profiles, confirming its contraceptive mechanism .
  • Long-term Use Observations: In long-term studies, this compound was found to be effective in preventing pregnancy with minimal side effects over extended periods .

Table 2: Case Study Highlights

Study TypeKey Findings
Clinical Trial (Postpartum)Safe and effective; low pregnancy rates
Mechanism StudySuppressed ovulation; altered hormonal profiles
Long-term EfficacyHigh continuation rates; minimal side effects

Propriétés

IUPAC Name

(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,8,16,18,20-23,26H,4-7,9-15H2,2H3/t20-,21+,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJFRMOEZQQSAX-AIOSZGMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147422
Record name Quingestanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10592-65-1
Record name Quingestanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10592-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quingestanol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quingestanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quingestanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quingestanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINGESTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A635076CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.